PRKCD Docking Affinity: Momorcharaside B vs. Momordicoside C and Momordin I
In a network pharmacology-guided molecular docking study targeting Protein Kinase C delta (PRKCD) as a hub gene in type 2 diabetes mellitus, Momorcharaside B demonstrated a docking score of −7.9 kcal/mol against PRKCD, ranking as the second-highest affinity constituent alongside Momordin I (−7.9 kcal/mol) and marginally below Momordicoside C (−8.0 kcal/mol) among 49 screened targets [1]. Follow-up molecular dynamics simulations over 100 ns confirmed that Momorcharaside B maintains stable H-bond formation with PRKCD throughout the simulation trajectory, a property shared with Momordicoside C that validates both compounds as promising hit candidates for experimental validation [1]. This near-parity in binding energy, coupled with confirmed simulation stability, positions Momorcharaside B as a structurally distinct yet functionally equipotent alternative to Momordicoside C for PRKCD-targeted studies.
| Evidence Dimension | Molecular docking binding affinity to PRKCD (kcal/mol) |
|---|---|
| Target Compound Data | −7.9 kcal/mol (Momorcharaside B) |
| Comparator Or Baseline | Momordicoside C: −8.0 kcal/mol; Momordin I: −7.9 kcal/mol |
| Quantified Difference | Momorcharaside B is 0.1 kcal/mol less favorable than Momordicoside C; equivalent to Momordin I |
| Conditions | In silico molecular docking; PRKCD protein target; 49 total targets screened via network pharmacology |
Why This Matters
Procurement decisions for anti-diabetic drug discovery programs targeting PRKCD can consider Momorcharaside B as a structurally differentiated, computationally validated alternative to Momordicoside C, with equivalent binding energy to Momordin I and confirmed MD simulation stability that mitigates the risk of false-positive docking results.
- [1] Yadav R, Nambiar N, Shah M, Patel B. Exploring the therapeutic potential of Momordica charantia in targeting protein kinase C delta (PRKCD) for type 2 diabetes mellitus: insights from network pharmacology, molecular docking, and molecular dynamics simulations. Medicine (Baltimore). 2025 Jul 7. PMID: 40636081. View Source
